4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
The compound 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule featuring multiple pyridine rings and a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine involves multiple steps, including the formation of pyridine rings and the assembly of the tricyclic core. The reaction conditions typically require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of partially hydrogenated derivatives.
Scientific Research Applications
4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activity and other biological processes. Additionally, its ability to undergo redox reactions allows it to influence oxidative stress pathways, potentially providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound used in coordination chemistry and electrocatalysis.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural motifs, investigated for their anti-fibrotic activities.
Uniqueness
4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: stands out due to its unique tricyclic structure and the presence of multiple pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of coordination chemistry and materials science.
Properties
Molecular Formula |
C66H64N6S2Si |
---|---|
Molecular Weight |
1033.5 g/mol |
IUPAC Name |
4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C66H64N6S2Si/c1-5-9-11-21-51(7-3)75(52(8-4)22-12-10-6-2)63-43-61(47-31-27-45(28-32-47)49-39-57(53-23-13-17-35-67-53)71-58(40-49)54-24-14-18-36-68-54)73-65(63)66-64(75)44-62(74-66)48-33-29-46(30-34-48)50-41-59(55-25-15-19-37-69-55)72-60(42-50)56-26-16-20-38-70-56/h13-20,23-44,51-52H,5-12,21-22H2,1-4H3 |
InChI Key |
NXJXUNUXFLOPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)[Si]1(C2=C(C3=C1C=C(S3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)SC(=C2)C8=CC=C(C=C8)C9=CC(=NC(=C9)C1=CC=CC=N1)C1=CC=CC=N1)C(CC)CCCCC |
Origin of Product |
United States |
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